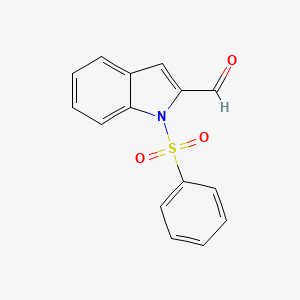

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVOBVXBWUGTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379902 | |

| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-23-2 | |

| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Sulfonamide Formation

The synthesis begins with 2-iodoaniline (2) reacting with benzenesulfonyl chloride (3) in pyridine, yielding N-(2-iodophenyl)benzenesulfonamide (4) . This step achieves near-quantitative conversion under mild conditions (0–25°C, 2–4 hours). Purification via column chromatography (hexane/ethyl acetate, 3:1) isolates the product in 89–92% yield.

Sonogashira Coupling

Intermediate 4 undergoes a Sonogashira cross-coupling with propargyl alcohol (5) under catalytic conditions:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Co-catalyst : CuI (10 mol%)

- Base : Triethylamine

- Solvent : Tetrahydrofuran (THF)

- Temperature : Room temperature, 12 hours

This one-pot reaction generates [1-(phenylsulfonyl)-1H-indol-2-yl]methanol (6) with an 84% yield. The reaction’s efficiency stems from the synergistic Pd/Cu system, enabling alkyne insertion without requiring high temperatures.

Oxidation to Aldehyde

The alcohol 6 is oxidized to the target aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM). Key parameters:

- Stoichiometry : 1.2 equiv PCC

- Time : 3 hours at 25°C

- Yield : 81% after recrystallization (ethyl acetate)

Direct Formylation of Protected Indole

Indole Protection

Indole is sulfonylated with benzenesulfonyl chloride in dichloromethane using NaH as a base (0°C to room temperature, 6 hours). This step provides 1-(phenylsulfonyl)-1H-indole in 94% yield.

Lithiation-Formylation Sequence

The protected indole undergoes lithiation with n-BuLi (−78°C, THF), followed by quenching with N,N-dimethylformamide (DMF) . This method directly introduces the aldehyde group at the 2-position:

- Temperature : −78°C to 0°C

- Yield : 68–72%

Alternative Routes via Directed C–H Functionalization

Palladium-Catalyzed Coupling

Aryl halides (e.g., 2-bromo-1-(phenylsulfonyl)indole) react with carbon monoxide under Pd(OAc)₂ catalysis (5 mol%) in DMF at 100°C. This carbonylative coupling achieves 58–63% yield but requires high-pressure equipment.

Oxidative Formylation

Using MnO₂ in acetic acid, 1-(phenylsulfonyl)indole is oxidized at the 2-position. However, this method suffers from low selectivity (42% yield) and side-product formation.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Synthesis | Sulfonylation → Sonogashira → PCC | 81 | High purity, scalable | Lengthy process (3 steps) |

| Direct Formylation | Lithiation-formylation | 72 | Fewer steps | Sensitivity to moisture/oxygen |

| Carbonylative Coupling | Pd-catalyzed CO insertion | 61 | Atom-economical | High-pressure conditions required |

Optimization Strategies

Catalyst Screening

Replacing Pd(PPh₃)₄ with PdCl₂(dppf) in the Sonogashira step increases yield to 88% by reducing side reactions.

Solvent Effects

Using dimethylacetamide (DMA) instead of THF during lithiation improves aldehyde yield to 76% by stabilizing the intermediate.

Industrial Considerations

Large-scale production employs continuous-flow reactors for the Sonogashira step, enhancing safety and throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid.

Reduction: 1-(Phenylsulfonyl)-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The compound has been identified as a promising candidate in cancer research due to its ability to inhibit specific enzymes and receptors. Notably, it has shown efficacy against the FLT3 receptor tyrosine kinase, which is implicated in several hematological malignancies. This inhibition can potentially lead to the development of new treatments for leukemia and other cancers .

Synthesis of Bioactive Compounds

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde serves as a crucial building block for synthesizing various biologically active compounds. For example, it has been used to prepare bouchardatine, an alkaloid known for its anti-cancer properties, and bis(1H-indol-2-yl)methanones, which are potent FLT3 inhibitors . The compound's ability to participate in diverse synthetic pathways makes it invaluable for drug discovery and development.

Inhibition Studies

Research indicates that derivatives of this compound exhibit significant biological activity. Interaction studies have focused on its binding affinity and inhibitory effects on target proteins, particularly those involved in cancer cell signaling pathways . These studies are critical for understanding how this compound can be utilized in therapeutic contexts.

Diverse Biological Targets

Beyond cancer research, the compound has shown potential as an antiplasmodial agent, antifungal agent, and antibacterial agent. It has also been investigated for its role as an agonist of the histamine H4 receptor and as a histone deacetylase inhibitor . This broad spectrum of activity underscores its significance in medicinal chemistry.

Synthetic Applications

Synthetic Intermediates

The compound is often employed as a synthetic intermediate in organic chemistry. Its synthesis typically involves the reaction of indole derivatives with benzenesulfonyl chloride under basic conditions, followed by formylation at the 2-position . This straightforward synthetic route facilitates the production of various derivatives that can be further explored for their biological activities.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Bouchardatine | Indole Alkaloid | Natural product with anti-cancer properties |

| Bis(1H-indol-2-yl)methanones | Indole Derivative | Potent FLT3 inhibitors |

| Indole-2-carbaldehyde | Simple Indole | Basic structure without sulfonyl group |

| This compound | Hybrid Indole | Unique dual functional groups enhancing reactivity |

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The phenylsulfonyl group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(Phenylsulfonyl)indole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: The carboxylic acid derivative of the aldehyde compound, which has different reactivity and applications.

1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different chemical behavior and applications.

Uniqueness: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both the phenylsulfonyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis.

Biological Activity

Overview

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound characterized by its unique structural features, including an indole ring, a phenylsulfonyl group, and an aldehyde functional group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 285.32 g/mol. The compound features a non-planar orientation between the phenyl ring and the indole system, which influences its reactivity and biological interactions. The dihedral angle between these moieties is approximately 76.24° .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The aldehyde group can react with thiol or amine groups in proteins, while the phenylsulfonyl group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly matrix metalloproteinases (MMPs). A study highlighted its potential as an MMP-2 inhibitor, showing moderate inhibitory activity compared to established controls .

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.95 ± 0.09 |

| LY52 (control) | 0.85 ± 0.07 |

This suggests that this compound could be a promising candidate for further development as an MMP inhibitor .

Antioxidant Activity

In addition to enzyme inhibition, the compound has been evaluated for its antioxidant properties. It demonstrated notable activity against reactive oxygen species (ROS), particularly in assays measuring inhibition of ABTS radical cation formation.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 28.23 |

| Ascorbic Acid (control) | 30.23 |

These findings indicate that the compound possesses antioxidant capabilities that could be beneficial in therapeutic contexts .

Study on MMP Inhibition

A comprehensive study assessed the inhibitory effects of various sulfonamide derivatives, including this compound, on MMP-2 activity. The results showed that while several compounds were tested, this specific derivative exhibited competitive inhibition with a calculated IC50 value that suggests it could be optimized for therapeutic use against diseases where MMP-2 plays a critical role .

Antioxidant Evaluation

Another research effort focused on synthesizing indole derivatives for antioxidant applications. The evaluated compounds included this compound, which was found to surpass ascorbic acid's antioxidant activity in specific assays, indicating its potential utility in formulations aimed at oxidative stress reduction .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde?

The compound is synthesized via a multi-step route:

- Step 1 : Reaction of 2-iodoaniline with phenylsulfonyl chloride in pyridine yields an intermediate sulfonamide.

- Step 2 : Sonogashira coupling with propargyl alcohol under Pd-catalyzed conditions produces [1-(phenylsulfonyl)-1H-indol-2-yl]methanol.

- Step 3 : Oxidation of the alcohol using pyridinium chlorochromate (PCC) yields the aldehyde with an 81% isolated yield. Purification involves column chromatography and recrystallization from ethyl acetate to obtain light-yellow crystals .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, dihedral angles) and packing interactions. Monoclinic space group P2₁/c with unit cell parameters a = 12.6886 Å, b = 9.2655 Å, c = 11.6024 Å, β = 105.374°, and Z = 4 .

- NMR spectroscopy : Confirms functional groups and purity.

- HPLC/MS : Validates molecular weight and synthetic intermediates.

Q. What are the key physical properties of this compound?

- Melting Point : 111–112°C .

- Molecular Weight : 285.31 g/mol .

- Crystallographic Density : 1.441 Mg/m³ .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

Use SHELX software (e.g., SHELXL, SHELXT) for data processing:

- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.

- Refinement : Apply full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.

- Validation : Check R indices (R₁ = 0.048, wR₂ = 0.114) and goodness-of-fit (S = 1.01) to ensure model accuracy .

Q. What intermolecular interactions stabilize the crystal structure?

The crystal packing is stabilized by:

- C–H···O hydrogen bonds : Short contacts between aldehyde O and indole H atoms (e.g., C9–H9···O1 = 2.32 Å).

- π–π interactions : Between the indole ring (Cg1) and sulfonyl phenyl group (Cg2), with a centroid distance of 3.742 Å.

- Dihedral Angles : The phenylsulfonyl group forms a 76.24° angle with the indole plane, reducing steric clash .

Q. How does the molecular geometry deviate from ideal bonding parameters?

Key deviations include:

- Pyramidalization at N1 : The indole N1 has a bond angle sum of 350.0°, indicating slight non-planarity.

- Sulfonyl Group Geometry : S1 adopts a distorted tetrahedral geometry (O–S–O angles = 108.5°–119.2°).

- Torsion Angles : The C1–C2–C3–C8 torsion angle is −179.2°, reflecting steric constraints from the sulfonyl group .

Q. How can synthetic yield be optimized for large-scale preparation?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for Sonogashira coupling efficiency.

- Reaction Solvent : Use anhydrous THF or DMF to minimize side reactions.

- Oxidation Conditions : Compare PCC with Dess-Martin periodinane for aldehyde formation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.